5-(Morpholinomethyl)thiophene-2-carbaldehyde
Overview
Description
5-(Morpholinomethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of 5-(Morpholinomethyl)thiophene-2-carbaldehyde is 211.28 g/mol . The IUPAC name for this compound is 5-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde . The InChI representation is InChI=1S/C10H13NO2S/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.28 g/mol . It has a XLogP3-AA value of 0.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 57.8 Ų . The compound has 14 heavy atoms .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Optical Chemosensors
Heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been synthesized and studied as ion optical chemosensors . The synthesis and characterization of these heterocyclic aldehydes were achieved by Suzuki coupling . Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution, in order to determine their potential application as optical chemosensors .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals, when added to a liquid or gas. They form a protective layer on the material’s surface, preventing or slowing down oxidation processes .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) . These devices are used in various applications, including flexible displays, solar cells, and printed electronics .
Synthesis of Biologically Active Compounds
Thiophene-based analogs have been used in the synthesis of a variety of biologically active compounds . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Ion Optical Chemosensors
Heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been synthesized and studied as ion optical chemosensors . The synthesis and characterization of these heterocyclic aldehydes were achieved by Suzuki coupling . Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution, in order to determine their potential application as optical chemosensors .
Safety And Hazards
5-(Morpholinomethyl)thiophene-2-carbaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGCMYNDMFOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602364 | |
Record name | 5-[(Morpholin-4-yl)methyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholinomethyl)thiophene-2-carbaldehyde | |
CAS RN |
893744-01-9 | |
Record name | 5-(4-Morpholinylmethyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893744-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Morpholin-4-yl)methyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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